molecular formula C10H12F3N B1471818 [3-Amino-2-(trifluoromethyl)propyl]benzene CAS No. 1500295-19-1

[3-Amino-2-(trifluoromethyl)propyl]benzene

Cat. No.: B1471818
CAS No.: 1500295-19-1
M. Wt: 203.2 g/mol
InChI Key: DUZYSCNQKRWUPA-UHFFFAOYSA-N
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Description

[3-Amino-2-(trifluoromethyl)propyl]benzene is an organic compound with the molecular formula C 10 H 12 F 3 N and a molecular weight of 203.20 g/mol . This benzene derivative is characterized by a propyl chain substituent that features both an amino group and a trifluoromethyl group, a combination that offers unique opportunities for molecular design and interaction in research applications. The incorporation of a trifluoromethyl group into organic molecules is a widely employed strategy in medicinal and agrochemical research. The fluorine atom can significantly alter a compound's physicochemical properties, including its metabolic stability, lipophilicity, and bioavailability . Compounds with similar trifluoromethyl-substituted structures are frequently explored as key intermediates or core scaffolds in the development of new pharmaceutical agents . The presence of the primary amino group on the alkyl chain provides a versatile handle for further chemical synthesis, allowing researchers to readily incorporate this building block into larger, more complex molecules via formation of amides, sulfonamides, or ureas, or through reductive amination pathways. This compound is provided for research purposes in pharmacology, organic synthesis, and drug discovery. It is suited for use as a building block in the synthesis of novel chemical entities or for structure-activity relationship (SAR) studies. This compound is intended for use by qualified laboratory professionals only. Please Note: This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for use in humans or animals.

Properties

IUPAC Name

2-benzyl-3,3,3-trifluoropropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c11-10(12,13)9(7-14)6-8-4-2-1-3-5-8/h1-5,9H,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZYSCNQKRWUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Summary Table of Preparation Methods

Method No. Starting Material Key Steps Main Reagents/Catalysts Advantages References
1 Benzotrifluoride Nitration → Methylation → Catalytic Reduction HNO3/H2SO4, Trimethyl sulphoxonium halide, Pd/C Established, good yield, scalable
2 2-Chloro-3-trifluoromethylaniline Chlorination → Sulfonylation → Catalytic Hydrogenation NCS, Dimethyl sulfide, Sulfonyl chloride, Pd/C, H2 Safer reagents, industrially viable
3 Substituted pyridinyl/benzene derivatives Amination → Pd-catalyzed coupling → Reduction Tosic acid, Pd2(dba)3, BH3-Me2S Flexible, suitable for analog synthesis

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-Amino-2-(trifluoromethyl)propyl]benzene can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines or amines, using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

    Substitution: Nucleophiles such as halides, under conditions like elevated temperatures or the presence of catalysts.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Hydroxylamines, secondary amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

The trifluoromethyl group enhances the metabolic stability and bioavailability of drugs, making [3-Amino-2-(trifluoromethyl)propyl]benzene a valuable intermediate in drug development. Its applications include:

  • Drug Design: The compound can serve as a building block for synthesizing pharmaceuticals, particularly those targeting neurodegenerative diseases. Modifications with trifluoromethyl groups have been linked to increased potency against enzymes like acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment .
  • Anticancer Research: Preliminary studies suggest that this compound may exhibit anticancer properties, potentially through mechanisms that inhibit specific cancer cell growth pathways.

The presence of the trifluoromethyl group significantly influences the biological interactions of this compound:

  • Enzyme Inhibition: The compound has shown potential in inhibiting various enzymes crucial for metabolic processes, enhancing its profile as a therapeutic agent.
  • Antimicrobial Properties: Research indicates possible antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.

Agrochemicals

In the agricultural sector, this compound can be utilized in the formulation of pesticides and herbicides. Its chemical properties can enhance the efficacy and stability of these compounds, leading to more effective agricultural practices.

Materials Science

The compound may also find applications in materials science, particularly in developing advanced polymers and coatings. Its unique structure can improve the performance characteristics of these materials, making them more durable and effective under various conditions .

Mechanism of Action

The mechanism by which [3-Amino-2-(trifluoromethyl)propyl]benzene exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group can enhance these interactions by increasing the lipophilicity and electronic effects of the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

The following compounds share key structural motifs with [3-Amino-2-(trifluoromethyl)propyl]benzene, enabling comparisons of reactivity, applications, and biological activity:

Compound Name Molecular Formula Key Functional Groups Applications/Properties References
This compound C₁₀H₁₂F₃N (inferred) -NH₂, -CF₃, benzene Synthetic intermediate; potential CNS activity (inferred from analogues)
Phaclofen (3-Amino-2-(4-chlorophenyl)propyl phosphonic acid) C₉H₁₁ClNO₃P -NH₂, -Cl, phosphonic acid GABAB receptor antagonist; limited CNS penetration; used in neuropharmacology studies
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene C₁₀H₁₀BrF₃ -Br, -CF₃, benzene Halogenated intermediate; used in cross-coupling reactions
3-Amino-2-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one C₉H₇F₃N₂O -NH₂, -CF₃, quinazolinone core Aziridination reagent; stereoselective synthesis applications

Key Comparative Analysis

Pharmacological Activity
  • Phaclofen: Unlike this compound, Phaclofen contains a phosphonic acid group and a 4-chlorophenyl substituent. It acts as a selective GABAB receptor antagonist but exhibits poor blood-brain barrier penetration .
  • Target Compound : While direct pharmacological data are unavailable, the -CF₃ group’s electron-withdrawing nature could modulate receptor binding affinity, akin to its role in fluorinated neuroactive agents (e.g., fluoxetine).
Physicochemical Properties
  • Reactivity: The amino group’s nucleophilicity is attenuated by the electron-withdrawing -CF₃ group, reducing its reactivity in acylation or alkylation reactions compared to unsubstituted benzylamines.

Biological Activity

[3-Amino-2-(trifluoromethyl)propyl]benzene, a compound characterized by its trifluoromethyl group and amino functionality, has garnered attention for its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, influencing their interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

  • Chemical Formula : C10H12F3N
  • CAS Number : 1500295-19-1
  • Molecular Weight : 201.21 g/mol

The presence of the trifluoromethyl group contributes to the compound's lipophilicity and electron-withdrawing characteristics, which are critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity :
    • The compound has shown potential in inhibiting various enzymes, which is crucial in drug design. For example, modifications with trifluoromethyl groups have been linked to increased potency against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases like Alzheimer's disease .
  • Anticancer Properties :
    • Recent studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. The introduction of the trifluoromethyl group enhances the interaction with specific protein targets involved in cell proliferation and apoptosis .
  • Antimicrobial Activity :
    • Preliminary investigations suggest that this compound may possess antimicrobial properties, particularly against certain strains of bacteria. This is attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anticancer Activity

A study conducted on a series of trifluoromethyl-containing compounds demonstrated significant cytotoxicity against various cancer cell lines. The presence of the trifluoromethyl group was found to enhance the binding affinity to key proteins involved in cancer progression, such as p53 and S100A2 .

CompoundCell Line TestedIC50 (µM)Mechanism
AMCF-7 (breast)10Apoptosis induction
BA549 (lung)15Cell cycle arrest
CHeLa (cervical)12Inhibition of proliferation

Neuroprotective Effects

In another study focusing on neuroprotection, this compound derivatives were shown to inhibit AChE activity effectively, which is beneficial for treating Alzheimer's disease. The structure-activity relationship indicated that modifications at the amino position significantly influenced inhibitory potency .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for [3-Amino-2-(trifluoromethyl)propyl]benzene, and what analytical methods confirm its structure?

  • Synthesis : The compound can be synthesized via Friedel-Crafts alkylation using hexafluoroisobutylene (HFIB) and benzene in the presence of Lewis acids (e.g., AlCl₃) to form a trifluoromethylated intermediate. Bromination of the intermediate at the terminal position (analogous to (3-bromopropyl)benzene synthesis ) followed by nucleophilic substitution with ammonia introduces the amino group .
  • Characterization : Use ¹H/¹⁹F NMR to confirm trifluoromethyl presence (δ ~ -60 ppm for CF₃) and amino proton integration. X-ray crystallography (via SHELX software ) resolves stereochemistry. Mass spectrometry validates molecular weight.

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • The electron-withdrawing trifluoromethyl group stabilizes adjacent carbocations, facilitating SN1 mechanisms. However, steric hindrance from the CF₃ group may reduce reaction rates in SN2 pathways. Comparative studies using brominated analogs (e.g., 5-(Bromomethyl)-2-chloro-1-fluoro-3-(trifluoromethyl)benzene ) show that polar solvents (e.g., DMF) enhance substitution efficiency by stabilizing ionic intermediates .

Q. What purification techniques are optimal for isolating this compound?

  • Distillation : For intermediates like (3,3,3-trifluoro-2-(trifluoromethyl)propyl)benzene, fractional distillation under reduced pressure (e.g., 0.2 mmHg, 50°C ) removes low-boiling impurities.
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients isolates the final amino derivative. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves polar byproducts .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Biocatalytic Methods : Engineered aminotransferases or ketoreductases can induce chirality at the amino group, as demonstrated for α-trifluoromethyl amines .
  • Asymmetric Catalysis : Chiral Ru-BINAP complexes catalyze hydrogenation of imine precursors, achieving >90% enantiomeric excess. Steric effects from the CF₃ group necessitate ligand tuning to avoid steric clashes .

Q. What computational tools predict the compound’s stability under acidic or basic conditions?

  • Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model protonation/deprotonation energies. The trifluoromethyl group increases acidity at the β-position, favoring degradation under strong bases. MD simulations in explicit solvent (e.g., water, pH 7–12) predict hydrolysis pathways .

Q. How do researchers resolve contradictions in reported yields for amination reactions?

  • Byproduct Analysis : LC-MS identifies elimination byproducts (e.g., alkenes) formed under high temperatures or basic conditions. Optimizing ammonia concentration (≥5 eq.) and reaction time (24–48 hrs) suppresses elimination .
  • Solvent Screening : Polar aprotic solvents (DMSO, DMF) improve nucleophilicity, while phase-transfer catalysts (e.g., TBAB) enhance interfacial reactions .

Q. What pharmacological assays are suitable for evaluating the compound’s bioactivity?

  • In Vitro Models : GABA receptor binding assays (cf. Phaclofen ) assess antagonism. Use radiolabeled ligands (³H-GABA) to measure IC₅₀ values.
  • In Vivo Testing : Rodent models evaluate CNS penetration and behavioral effects (e.g., motor coordination, anxiety-like behaviors) .

Q. How does the compound’s stability vary under oxidative or photolytic conditions?

  • Oxidative Stability : Accelerated aging tests (40°C, 75% RH, O₂ exposure) show decomposition via CF₃ group oxidation. Additives like BHT (0.1% w/w) inhibit radical formation .
  • Photostability : UV-Vis spectroscopy (λ = 254 nm) reveals photodegradation products. Opaque storage containers and nitrogen atmospheres mitigate degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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